Salicylamide, N-antipyrinyl-
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Overview
Description
Salicylamidophenazone, also known as salicylamide phenazone, is a chemical compound with the molecular formula C18H17N3O3. It is a derivative of both salicylamide and phenazone, combining the properties of these two compounds. Salicylamidophenazone is known for its analgesic and antipyretic properties, making it useful in the treatment of pain and fever.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylamidophenazone can be synthesized through a series of chemical reactions involving salicylamide and phenazone. One common method involves the condensation of salicylamide with phenazone in the presence of an acid catalyst. The reaction typically takes place under reflux conditions, with the temperature maintained around 100°C. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of salicylamidophenazone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Salicylamidophenazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Salicylamidophenazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic and antipyretic properties.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Salicylamidophenazone exerts its effects through several mechanisms:
Analgesic Action: It inhibits the synthesis of prostaglandins, which are involved in pain and inflammation.
Antipyretic Action: It acts on the hypothalamus to reduce fever by promoting heat dissipation and inhibiting heat production.
Molecular Targets: The primary targets include cyclooxygenase enzymes (COX-1 and COX-2) and various receptors involved in pain and fever regulation.
Comparison with Similar Compounds
Similar Compounds
Salicylamide: Shares the analgesic and antipyretic properties but lacks the combined effects of phenazone.
Phenazone: Known for its analgesic and anti-inflammatory properties but does not have the additional benefits of salicylamide.
Aspirin (Acetylsalicylic Acid): Similar analgesic and antipyretic effects but with different chemical structure and mechanism of action.
Uniqueness
Salicylamidophenazone is unique in that it combines the properties of both salicylamide and phenazone, offering a broader spectrum of therapeutic effects. Its dual action on pain and fever makes it a valuable compound in medical research and pharmaceutical applications.
Properties
CAS No. |
5712-95-8 |
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Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-16(19-17(23)14-10-6-7-11-15(14)22)18(24)21(20(12)2)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,19,23) |
InChI Key |
MCIXCJIARTZWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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